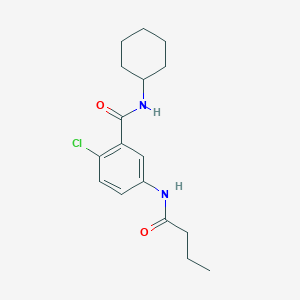![molecular formula C19H26N2O4 B354882 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940218-13-3](/img/structure/B354882.png)
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C19H26N2O4 . The InChI code is 1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3, (H,20,22) (H,24,25) .Scientific Research Applications
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory properties. In particular, an analogue, the thiophene analogue of 10-ethyl-10-deazaaminopterin, was effective in reducing visual evidence of inflammation and swelling in a mouse model of type II collagen-induced arthritis (Degraw et al., 1997).
Anticonvulsant Activities
Isoxazole derivatives of enaminones, which are structurally related to the compound , have exhibited significant anticonvulsant activity. Notably, certain analogues demonstrated potent protection against maximal electroshock (MES) seizures in animal models, indicating their potential utility in the management of convulsive disorders (Eddington et al., 2002).
Antibacterial Properties
Some analogues of the compound have shown promising antibacterial activity. Specifically, derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid exhibited protective effects against Escherichia coli and other gram-negative bacterial infections in animal models, suggesting potential utility in treating bacterial infections (Santilli et al., 1975).
Antidiabetic Activities
Derivatives of cyclohexanecarboxylic acid, such as 2-(phenylalkyl)oxirane-2-carboxylic acids, have been synthesized and tested for their hypoglycemic activity. These compounds showed significant blood glucose-lowering effects in diabetic models, indicating their potential use in managing diabetes (Eistetter & Wolf, 1982).
Dermatological Applications
Tranexamic acid, a derivative of cyclohexanecarboxylic acid, has been used as an anti-inflammatory and whitening agent. It has shown efficacy in improving wrinkles caused by skin dryness in animal models, suggesting its potential application in skincare products (Hiramoto et al., 2016).
properties
IUPAC Name |
2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPEKRSUUKNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)